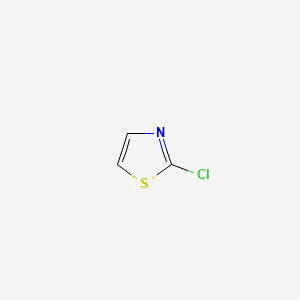

2-Chlorothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEYVGWAORGTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184428 | |

| Record name | 2-Chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-52-4 | |

| Record name | 2-Chlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA2DNZ4W48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorothiazole: Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-chlorothiazole. This heterocyclic compound is a vital building block in medicinal chemistry, particularly in the development of targeted therapeutics. This document consolidates key data, experimental methodologies, and the role of this compound in the synthesis of biologically active molecules.

Chemical Properties and Structure

This compound is a halogenated five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | 2-chloro-1,3-thiazole[1][2] |

| CAS Number | 3034-52-4[1][2] |

| Molecular Formula | C₃H₂ClNS[1][2][3] |

| SMILES | C1=CSC(=N1)Cl[4] |

| InChI | InChI=1S/C3H2ClNS/c4-3-5-1-2-6-3/h1-2H[1][2] |

| InChIKey | KLEYVGWAORGTIT-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 119.57 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Melting Point | 85 °C | [6] |

| Boiling Point | 145 °C | [6] |

| Density | 1.378 g/cm³ | [6] |

| Solubility | Soluble in ether | [6] |

| Flash Point | 54 °C | [6] |

| Refractive Index | n20/D 1.551 | [6] |

Experimental Protocols

Synthesis of this compound via Diazotization of 2-Aminothiazole (B372263)

A common and effective method for the synthesis of this compound is the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction.

Materials:

-

2-Aminothiazole

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

Copper(I) Chloride

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminothiazole in a solution of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.[7]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.[5]

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[7]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.[7]

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.[7] A gentle evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]

-

-

Workup and Purification:

-

Extract the reaction mixture with diethyl ether or ethyl acetate.[7]

-

Combine the organic layers and wash them with water and then with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

-

Remove the solvent under reduced pressure to obtain the crude this compound.[7]

-

The crude product can be further purified by distillation under reduced pressure.[8][9]

-

Purification by Recrystallization

For solid derivatives of this compound, recrystallization is a standard purification technique.

General Procedure:

-

Solvent Selection: Choose a solvent or a two-solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[6]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[6]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.[6]

-

Drying: Dry the crystals thoroughly to remove any residual solvent.[6]

Reactivity and Applications in Drug Discovery

The this compound scaffold is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution.[11] This reactivity makes it a valuable building block for the synthesis of a wide range of biologically active molecules.

A significant application of this compound is in the development of kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[12] The 2-aminothiazole core, often derived from this compound, is a privileged structure in the design of kinase inhibitors.[4][13] For instance, the blockbuster cancer drug Dasatinib contains a 2-aminothiazole moiety derived from this compound.[13]

Visualizations

The following diagrams illustrate the synthetic utility and biological relevance of this compound.

Caption: Synthetic pathway from this compound to a generic kinase inhibitor.

Caption: Inhibition of a kinase signaling pathway by a kinase inhibitor.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 9. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chlorothiazole: A Comprehensive Physicochemical Profile for the Research Professional

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis, formulation, and biological application. This guide provides a detailed technical overview of the core physicochemical characteristics of 2-Chlorothiazole, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent a consensus of reported data. It is important to note that minor variations in these values can occur due to experimental conditions and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂ClNS | [3][4][5] |

| Molecular Weight | 119.57 g/mol | [3][4][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1][3] |

| Melting Point | 85 °C | [3][7][8] |

| Boiling Point | 145-146 °C | [3][7] |

| Density | 1.378 - 1.393 g/mL at 25 °C | [3][7][8] |

| Solubility | Soluble in ether.[3][8] Water solubility is limited.[9] | [3][8][9] |

| pKa (Predicted) | 0.84 ± 0.10 | [3][8] |

| logP (Calculated) | 1.7 | [6] |

| Vapor Pressure | 1.194 mmHg at 25 °C | [3][8] |

| Refractive Index | n20/D 1.551 | [3][8] |

| Flash Point | 54 - 63.2 °C | [3][7] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the reliable application of this compound in research and development. The following section outlines detailed methodologies for key experimental procedures.

Melting Point Determination (Thiele Tube Method)

The melting point of a solid is a crucial indicator of its purity.[1]

Apparatus:

-

Thiele tube

-

Capillary tubes (one end sealed)

-

Thermometer (calibrated)

-

Heating oil (e.g., mineral oil, silicone oil)

-

Bunsen burner or other heat source

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle. Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]

-

Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the thermometer and attached capillary tube into the Thiele tube containing heating oil, making sure the oil level is above the top of the sample but below the open end of the capillary tube.

-

Observation: Gently heat the side arm of the Thiele tube with a small flame.[1] The convection currents in the oil will ensure uniform heating.[1]

-

Data Recording: As the temperature approaches the expected melting point, heat more slowly (1-2 °C per minute).[1] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point range is reported as T1-T2. A narrow range (0.5-1 °C) indicates a high degree of purity.[7]

Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (one end sealed)

-

Thermometer

-

Heating apparatus (e.g., Mel-Temp apparatus or Thiele tube with heating oil)

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound into the small test tube.

-

Capillary Inversion: Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Heating: Attach the test tube to a thermometer and heat it in a heating bath.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source. The bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[11]

Solubility in Water (OECD 105 - Flask Method)

This method determines the saturation mass concentration of a substance in water at a given temperature.[12][13]

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath (e.g., 20 ± 0.5 °C)

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration determination (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The mixture is agitated in a constant temperature bath until equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable and validated analytical method.

-

Calculation: The water solubility is expressed as the mass of the substance per volume of the solution (g/L).

Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and a widely accepted method for determining the octanol-water partition coefficient (logP).[3][14]

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge (if necessary)

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents together and allowing them to separate.

-

Partitioning: A known amount of this compound is dissolved in either n-octanol or water. A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

-

Equilibration: The mixture is shaken for a predetermined time to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation: The two phases are separated, typically by centrifugation to ensure complete separation.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P is the logP value.

Visualized Workflows and Pathways

To further aid in the understanding of the synthesis and characterization of this compound, the following diagrams have been generated using Graphviz.

Caption: Synthesis of this compound via Diazotization of 2-Aminothiazole.

Caption: Workflow for the Determination of Key Physicochemical Properties.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. acri.gov.tw [acri.gov.tw]

- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. benchchem.com [benchchem.com]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. encyclopedia.pub [encyclopedia.pub]

2-Chlorothiazole: A Linchpin in Modern Drug Discovery

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, properties, and pivotal role of 2-chlorothiazole in medicinal chemistry.

This whitepaper provides an in-depth analysis of this compound (CAS No: 3034-52-4), a heterocyclic building block that has become indispensable in the synthesis of a wide array of pharmaceutical compounds. Its unique chemical reactivity makes it a valuable precursor for creating complex molecular architectures with significant therapeutic potential.

Core Chemical and Physical Data

This compound, with the molecular formula C₃H₂ClNS, is a five-membered aromatic ring containing a sulfur and a nitrogen atom, with a chlorine atom at the 2-position.[1] This chlorine atom is a key feature, providing a reactive handle for nucleophilic substitution and cross-coupling reactions, which are fundamental in the construction of diverse molecular scaffolds.

A summary of its key physical and chemical properties is presented in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 3034-52-4 | [1] |

| Molecular Formula | C₃H₂ClNS | [1] |

| Molecular Weight | 119.57 g/mol | [1] |

| Boiling Point | 145-146 °C | [2] |

| Melting Point | 85 °C | [2][3] |

| Density | 1.378 - 1.393 g/mL at 25 °C | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Solubility | Soluble in ether | [3] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common and effective laboratory-scale methods are detailed below.

Method 1: From Thiazole (B1198619)

This protocol describes the synthesis of this compound starting from thiazole.

Materials:

-

Thiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.6 M solution in hexane)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ether

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Pentane

Procedure:

-

To a solution of thiazole (5.0 g, 58.7 mmol) in anhydrous THF (60 mL) at -78 °C, slowly add n-butyllithium (44 mL, 70.4 mmol, 1.6 M in hexane) dropwise over 20 minutes with stirring.

-

The reaction mixture is then warmed to 0 °C for 15 minutes.

-

Subsequently, a solution of hexachloroethane (13.9 g, 58.7 mmol) in anhydrous THF (40 mL) is added dropwise to the orange-colored mixture at -78 °C.

-

Stirring is continued at -78 °C for an additional 30 minutes.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution (100 mL).

-

The aqueous layer is extracted with ether (2 x 150 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluting with a 0-20% ether/pentane gradient) to yield this compound.

Method 2: From 2-Aminothiazole (B372263) (Sandmeyer-type Reaction)

This method involves the diazotization of 2-aminothiazole followed by a copper-catalyzed chlorination.

Materials:

-

2-Aminothiazole

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Copper(I) Chloride

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Diazotization: Suspend 2-aminothiazole in a solution of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature is maintained below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Workup and Purification: Extract the reaction mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Application in Drug Development: The Case of Dasatinib (B193332)

This compound is a crucial starting material for the synthesis of numerous active pharmaceutical ingredients. A prominent example is Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[4] The synthesis of Dasatinib often involves the use of a 2-aminothiazole derivative, which can be prepared from this compound.[5][6]

The BCR-ABL Signaling Pathway and Inhibition by Dasatinib

In CML, the fusion protein BCR-ABL exhibits constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and survival.[7] This aberrant signaling is mediated through a cascade of downstream effector proteins. Dasatinib effectively inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signaling pathways.[8]

The following diagram illustrates the simplified BCR-ABL signaling pathway and the point of inhibition by Dasatinib.

Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is frequently employed in the synthesis of complex molecules derived from halo-heterocycles like this compound. Below is a generalized workflow for such a reaction.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, providing a versatile and reactive scaffold for the synthesis of a new generation of therapeutics. Its importance is exemplified by its role in the synthesis of targeted cancer therapies like Dasatinib. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and drug development professionals aiming to innovate in the field of pharmaceutical sciences. This guide provides a foundational overview to support these endeavors.

References

- 1. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 2. pnas.org [pnas.org]

- 3. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 4. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis of 2-Chlorothiazole from 2-aminothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chlorothiazole from 2-aminothiazole (B372263), a critical transformation in the development of various pharmaceutical compounds. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to support researchers in this synthetic endeavor.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous biologically active molecules. The conversion of the readily available 2-aminothiazole to this compound is a fundamental and widely employed reaction. The most common and effective method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[1] This guide will focus on the practical execution of this reaction, providing detailed methodologies and comparative data.

Core Reaction: The Sandmeyer Reaction

The synthesis of this compound from 2-aminothiazole is classically achieved through a Sandmeyer-type reaction. This process involves two primary stages:

-

Diazotization: The conversion of the primary amino group of 2-aminothiazole into a diazonium salt. This is typically carried out at low temperatures (0-5 °C) using a nitrite (B80452) source, such as sodium nitrite (NaNO₂) or an alkyl nitrite (e.g., tert-butyl nitrite or n-butyl nitrite), in a strong acidic medium (e.g., hydrochloric acid).[2][3] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[4]

-

Copper-Catalyzed Chlorination: The diazonium group is then displaced by a chlorine atom. This step is catalyzed by a copper(I) or copper(II) salt, most commonly copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂).[5][6] The reaction proceeds with the evolution of nitrogen gas.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound and its derivatives from the corresponding 2-aminothiazoles.

| Diazotizing Agent | Chlorine Source | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Nitrite | Hydrochloric Acid | Copper(I) Chloride | Water/HCl | 0-5, then RT | 1-2 hours | Not specified | [2] |

| n-Butyl Nitrite | Copper(II) Chloride | - | Acetonitrile (B52724) | 40, then 65 | 15-120 min, then 15 min | Not specified | [5] |

| n-Butyl Nitrite | Supported Copper(I) Halide | - | Acetonitrile | Room Temperature | Overnight | 56 | [5] |

| Sodium Nitrite | Sodium Chloride | Copper(II) Sulfate (B86663) | Not specified | Not specified | Not specified | Not specified | [7] |

Note: Yields can vary significantly based on the specific substrate, scale, and reaction conditions. The data presented is for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from 2-aminothiazole using two common variations of the Sandmeyer reaction.

Protocol 1: Diazotization with Sodium Nitrite and Chlorination with Copper(I) Chloride

This protocol is a classic and widely used method for the Sandmeyer reaction.

Materials:

-

2-Aminothiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate (B1210297) (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminothiazole in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.[2]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, ensuring the temperature of the reaction mixture does not exceed 5 °C.[2]

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[2]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.[2]

-

Slowly and carefully add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.[2]

-

A vigorous evolution of nitrogen gas should be observed.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[2]

-

-

Work-up and Purification:

-

Extract the reaction mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.[8][9]

-

Protocol 2: Diazotization with n-Butyl Nitrite and Chlorination with Copper(II) Chloride

This modified procedure offers an alternative for substrates that may be sensitive to the highly acidic aqueous conditions of the traditional method.

Materials:

-

2-Aminothiazole derivative

-

Copper(II) Chloride (CuCl₂)

-

n-Butyl Nitrite

-

Acetonitrile

-

Ethyl Acetate (for extraction)

-

Aqueous Ammonia (B1221849) solution (0.1 M)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 2-aminothiazole derivative (e.g., 4-(phenylethynyl)thiazol-2-amine) and copper(II) chloride in acetonitrile.[5]

-

Stir the reaction mixture at room temperature. Gentle heating to 40 °C may be necessary to increase the reaction rate.[5] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

-

Diazotization and Chlorination:

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 0.1 M aqueous ammonia solution.[5]

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound derivative.[5]

-

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 2-aminothiazole to this compound via the Sandmeyer reaction.

Caption: Synthesis of this compound via Sandmeyer Reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Troubleshooting and Safety Considerations

-

Temperature Control: Maintaining a low temperature (0-5 °C) during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt, which can lead to reduced yields and the formation of byproducts.[4]

-

Slow Addition: The slow, dropwise addition of the nitrite solution is essential to control the reaction exotherm and prevent localized overheating.[2]

-

Safety: Diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and use them immediately after preparation. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The evolution of nitrogen gas can cause pressure buildup if the reaction is performed in a closed system.

Conclusion

The synthesis of this compound from 2-aminothiazole via the Sandmeyer reaction is a robust and reliable method. Careful control of reaction parameters, particularly temperature, is paramount for achieving high yields and purity. The protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to successfully perform this important chemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. WO1997020829A1 - Process for preparing this compound compounds - Google Patents [patents.google.com]

- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 9. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to Plausible Synthetic Routes for 2-Chlorothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic methodologies for the preparation of 2-chlorothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The inherent reactivity of the this compound scaffold makes it a valuable building block for the synthesis of a wide array of functionalized molecules with diverse biological activities. This document details the most viable synthetic pathways, including the renowned Hantzsch thiazole (B1198619) synthesis for constructing the core heterocyclic ring and the Sandmeyer reaction for the introduction of the chloro substituent. Detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams are provided to facilitate a thorough understanding and practical application of these synthetic strategies.

Core Synthetic Strategies

The synthesis of this compound derivatives predominantly relies on a two-stage approach: the initial construction of a thiazole ring, typically a 2-aminothiazole (B372263), followed by the conversion of the 2-amino group to a chloro substituent.

Hantzsch Thiazole Synthesis: Formation of the Thiazole Ring

The Hantzsch thiazole synthesis is a cornerstone in the preparation of the thiazole nucleus. This versatile reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793).[1] For the synthesis of precursors to 2-chlorothiazoles, the reaction of an α-haloketone or α-haloaldehyde with thiourea is particularly relevant, yielding 2-aminothiazole derivatives.[2]

Generalized Reaction Scheme:

Caption: Generalized Hantzsch synthesis for 2-aminothiazoles.

A variety of substituents can be introduced at the 4- and 5-positions of the thiazole ring by selecting appropriately substituted α-halocarbonyl compounds. The resulting 2-aminothiazoles are stable intermediates that can be isolated and purified before proceeding to the chlorination step.

Sandmeyer Reaction: Conversion of 2-Aminothiazoles to 2-Chlorothiazoles

The Sandmeyer reaction is a classical and highly effective method for the conversion of an aryl or heteroaryl amine to a halide via a diazonium salt intermediate.[3][4] In the context of this compound synthesis, this reaction is employed to replace the 2-amino group of a 2-aminothiazole with a chlorine atom.[1][5] The process involves the diazotization of the 2-aminothiazole, typically with a nitrite (B80452) source under acidic conditions, followed by the copper(I) chloride-mediated decomposition of the resulting diazonium salt.[6]

Generalized Reaction Scheme:

Caption: Sandmeyer reaction for this compound synthesis.

The reaction conditions for the Sandmeyer reaction can be tuned to optimize the yield of the desired this compound derivative and minimize the formation of byproducts. Factors such as the temperature, the acid used, and the source of the nitrite are critical parameters.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various this compound precursors and derivatives, compiled from the cited literature.

Table 1: Hantzsch Synthesis of 2-Aminothiazole Derivatives

| α-Halocarbonyl Compound | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chloroacetaldehyde (B151913) | Thiourea | Water | 80-90 | 2 | Not specified | [7] |

| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 0.5 | High | [8] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | 65 | 2-3.5 | 79-90 | [9] |

| Ethyl bromopyruvate | Thioamides | Not specified | Not specified | Not specified | Not specified | [10] |

Table 2: Sandmeyer Reaction for the Synthesis of this compound Derivatives

| 2-Aminothiazole Derivative | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Amino-4-(phenylethynyl)thiazole | CuCl, n-Butyl nitrite | Acetonitrile (B52724) | 60 | 15 min | 56 | [6] |

| 2-Aminothiazole (general) | CuSO₄, NaNO₂, NaCl | Not specified | Not specified | Not specified | Not specified | [1][5] |

| 2-Aminothiazole derivative | t-BuONO, CuCl₂ | THF/CH₃CN | 70 | Not specified | Good | [3] |

| Aminoheterocycles (general) | Pyrylium reagent, MgCl₂ | CH₃CN | 50-140 | 16 h | Variable | [11] |

Detailed Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Aminothiazole

This protocol is adapted from established procedures for the synthesis of the parent 2-aminothiazole.[7]

Materials:

-

Thiourea (7.6 g, 0.1 mol)

-

Chloroacetaldehyde (50% aqueous solution, 15.7 g, 0.1 mol)

-

Water

-

Sodium bicarbonate

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filtration flask

Procedure:

-

In a 250 mL round-bottom flask, dissolve thiourea in 50 mL of water with gentle warming and stirring.

-

Cool the solution to room temperature.

-

Slowly add the 50% aqueous solution of chloroacetaldehyde dropwise over 15 minutes. An exothermic reaction will occur.

-

After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.

-

Cool the reaction mixture in an ice bath.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitated 2-aminothiazole by vacuum filtration, wash with cold water, and air dry.

Protocol 2: Sandmeyer Synthesis of 2-Chloro-4-(phenylethynyl)thiazole

This protocol is adapted from a procedure for the regioselective halogenation of 2-amino-1,3-thiazoles.[6]

Materials:

-

2-Amino-4-(phenylethynyl)thiazole (182 mg, 0.91 mmol)

-

Copper(I) chloride (CuCl) (1.39 mmol)

-

n-Butyl nitrite (162 µL, 1.39 mmol)

-

Acetonitrile (8 mL)

-

Ethyl acetate (B1210297)

-

Aqueous ammonia (B1221849) solution (0.1 M)

-

Magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

Dissolve 2-amino-4-(phenylethynyl)thiazole and CuCl in acetonitrile at room temperature.

-

Add n-butyl nitrite with stirring and heat the solution to 60°C.

-

Monitor the reaction by TLC; it is typically complete within 15 minutes.

-

Evaporate the reaction mixture to dryness in vacuo.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with 0.1 M aqueous ammonia solution (2 x 50 mL).

-

Dry the organic layer over MgSO₄ and evaporate to dryness in vacuo.

-

Purify the residue by chromatography on silica (B1680970) gel (hexane-ethyl acetate; 97:3, v/v) to yield the this compound derivative.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Caption: Overall synthetic workflow for this compound derivatives.

This guide provides a foundational understanding of the key synthetic routes to this compound derivatives. The presented protocols and data serve as a practical starting point for researchers in the field. Further optimization and adaptation of these methods will undoubtedly lead to the discovery of novel derivatives with significant potential in drug development and other chemical sciences.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity Landscape of the 2-Chlorothiazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-chlorothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and the presence of a reactive chlorine atom at the 2-position make it a versatile building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the reactivity profile of the this compound ring, focusing on its behavior in key organic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiazole (B1198619) ring, arising from the electron-withdrawing effect of the nitrogen and sulfur atoms, facilitates nucleophilic attack at the carbon-halogen bond. The chlorine atom at the 2-position is particularly susceptible to displacement by a variety of nucleophiles.[1][2][3]

General Reaction Scheme:

Caption: General SNAr on this compound.

The reactivity in SNAr reactions can be influenced by the nature of the nucleophile and the presence of other substituents on the thiazole ring.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound Derivatives

| Nucleophile | Product Type | General Conditions | Expected Yield Range |

| Primary/Secondary Amine | 2-Aminothiazole (B372263) | Base (K₂CO₃ or excess amine), Solvent (EtOH or DMF), Heat (80-120 °C) | Moderate to Good |

| Thiol | 2-(Thio)thiazole | Base (NaH or K₂CO₃), Solvent (THF or DMF), RT to Heat | Moderate to Good |

| Alcohol/Phenol | 2-Alkoxy/Aryloxythiazole | Strong Base (e.g., NaH), Anhydrous Solvent (THF, Dioxane), RT to Heat | Moderate to Good |

Experimental Protocol: General Procedure for Amination

A general procedure for the nucleophilic aromatic substitution of a chloro-heterocycle with an amine can be adapted for this compound.[3]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or DMF.

-

Addition of Reagents: Add the desired amine (1.0-1.2 eq) and a base (e.g., K₂CO₃, 1.5-2.0 eq). In cases where the amine is a liquid, a large excess can serve as both the nucleophile and the base.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the desired 2-aminothiazole derivative.

Cross-Coupling Reactions

The C2-Cl bond of the this compound ring can participate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. These reactions are powerful tools for the synthesis of complex thiazole-containing molecules.

Caption: General Cross-Coupling of this compound.

Table 2: Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf)/Base (e.g., K₂CO₃) | 2-Aryl/Heteroarylthiazole |

| Stille | Organostannane | Pd(PPh₃)₄ | 2-Substituted thiazole |

| Heck | Alkene | Pd(OAc)₂/Phosphine (B1218219) ligand, Base | 2-Vinylthiazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI, Base (e.g., Et₃N) | 2-Alkynylthiazole |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/Bulky phosphine ligand, Base (e.g., NaOtBu) | 2-Aminothiazole |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water 4:1:1 or dioxane/water 4:1), via syringe.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring and monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Metallation

Direct deprotonation of the thiazole ring can be achieved using strong bases, typically organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles. The regioselectivity of metallation is influenced by the substituents present on the ring. For this compound, deprotonation is expected to occur at the C5 position, which is the most acidic proton.[4]

Caption: Metallation and Electrophilic Quench.

Table 3: Metallation of Halogenated Thiazoles and Reaction with Electrophiles

| Thiazole Derivative | Base | Electrophile (E+) | Product | Yield (%) |

| 2,4-Dichlorothiazole | LiNPr₂ⁱ | Me₂S₂ | 2,4-Dichloro-5-(methylthio)thiazole | 75 |

| 2,4-Dichlorothiazole | LiNPr₂ⁱ | DMF | 2,4-Dichlorothiazole-5-carbaldehyde | 80 |

| 2,4-Dibromothiazole | LiNPr₂ⁱ | MeI | 2,4-Dibromo-5-methylthiazole | 70 |

| 2,5-Dibromo-4-chlorothiazole | n-BuLi | H₂O | 2-Bromo-4-chlorothiazole | 95 |

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

This protocol is adapted from procedures for related halothiazoles and should serve as a starting point for this compound.[4]

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to warm slowly to room temperature and then quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Electrophilic Substitution

The this compound ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro substituent and the heteroatoms. However, under forcing conditions or with the presence of activating groups, electrophilic substitution can occur, typically at the C5 position.

Information on direct electrophilic substitution on the unsubstituted this compound ring is scarce, suggesting its low reactivity. However, the synthesis of derivatives like 2-chloro-5-nitrothiazole (B1590136) is reported, often starting from a more activated precursor like 2-aminothiazole, followed by diazotization and chlorination.[5][6]

Caption: Indirect Electrophilic Substitution.

Application in Drug Discovery: Inhibition of the PI3K/Akt/mTOR Pathway

Thiazole derivatives have emerged as potent inhibitors of various protein kinases, including those in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The this compound moiety serves as a key building block for the synthesis of such inhibitors.

Caption: Inhibition of PI3K/mTOR by Thiazole Derivatives.

This guide provides a foundational understanding of the reactivity of the this compound ring. For specific applications, optimization of the described reaction conditions will be necessary. The versatility of this scaffold ensures its continued importance in the development of novel chemical entities.

References

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of 2-Chlorothiazole: A Technical Guide

Introduction: 2-Chlorothiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its structural and electronic properties is paramount for its application. This technical guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development, offering both available experimental data and predicted spectral characteristics based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two doublets in the aromatic region, corresponding to the two protons on the thiazole (B1198619) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.50 | Doublet (d) | 4.0 | 1H | H5 |

| 7.15 | Doublet (d) | 4.0 | 1H | H4 |

| Solvent: CDCl₃, Instrument Frequency: 400 MHz |

¹³C NMR Data

Experimental ¹³C NMR data for this compound has been published by Faure et al. in the Canadian Journal of Chemistry (1978, 56, 46).[1][2][3] While the specific spectrum is not publicly available through all databases, the expected chemical shifts can be predicted based on the electronic environment of the three carbon atoms in the thiazole ring. The carbon atom bonded to the electronegative chlorine (C2) is expected to be the most downfield, followed by the carbons of the double bond (C4 and C5).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C2 |

| ~143 | C4 |

| ~119 | C5 |

| Solvent: DMSO-d₆ (as reported in the literature) |

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups and bonding within a molecule. For this compound, the spectrum is expected to show characteristic absorptions for the aromatic-like C-H bonds and the C=C and C=N stretching vibrations of the thiazole ring.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H Stretch (aromatic-like) | Medium |

| 1550 - 1450 | C=N Stretch | Medium-Strong |

| 1450 - 1350 | C=C Stretch (ring) | Medium-Strong |

| 850 - 650 | C-Cl Stretch | Strong |

| Sample Phase: Liquid film |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₃H₂ClNS, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[4][5]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Ion | Relative Abundance | Notes |

| 119 | [M]⁺• | High (~3:1 vs m/z 121) | Molecular ion with ³⁵Cl |

| 121 | [M+2]⁺• | High | Molecular ion with ³⁷Cl |

| 92 | [M-HCN]⁺• | Medium | Loss of hydrogen cyanide |

| 84 | [C₂H₂NS]⁺ | Medium | Loss of chlorine radical |

| 60 | [CHNS]⁺ | Medium | Fragmentation of the ring |

| Ionization Mode: Electron Ionization (EI) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ for ¹H NMR, DMSO-d₆ for ¹³C NMR) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans are acquired to obtain a clear spectrum.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

FTIR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a transmission spectrum can be obtained using a liquid cell. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) which are then mounted in the spectrometer.

-

Background Spectrum: A background spectrum of the empty salt plates is recorded first. This allows for the subtraction of any signals not originating from the sample.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented in terms of percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol (EI)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and a mass spectrum is generated, plotting the relative intensity of ions versus their m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Commercial Availability and Synthetic Utility of 2-Chlorothiazole: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of 2-Chlorothiazole.

Executive Summary

This compound (CAS No. 3034-52-4) is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural motif, featuring an electrophilic chlorine atom on the thiazole (B1198619) ring, renders it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a comparative summary of suppliers, purity levels, and offered quantities. Furthermore, this document details key experimental protocols for the synthesis of this compound and its subsequent derivatization through common cross-coupling reactions, providing researchers with the practical information necessary for its effective utilization in drug discovery and development programs.

Commercial Availability of this compound

This compound is readily available from a variety of chemical suppliers worldwide. The compound is typically offered at purities of 97% or higher, suitable for most research and development applications. The following tables summarize the commercial availability of this compound from a selection of prominent suppliers.

Table 1: Major Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Thermo Fisher Scientific | 97% | 1 g, 5 g, 25 g |

| Sigma-Aldrich | Not specified for this compound, but a partner (ChemScene) offers a derivative at 97% | Varies by partner |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Inquire for sizes |

| Manchester Organics | Not specified | In stock (e.g., 75g) |

| ChemShuttle | Not specified | 250 g, 500 g, 1 kg, 5 kg |

| CP Lab Safety | min 98% | 100 g |

| ChemicalBook | 98.0% - 99% | Varies by supplier (kg quantities available) |

| Hangzhou KieRay Chem Co.,Ltd. | 99% | Gram to metric ton scale |

Table 2: Pricing Information for this compound

| Supplier | Quantity | Price (USD) |

| Thermo Fisher Scientific | 1 g | $23.00 - $26.75[1][2] |

| Rhenium Bio Science (distributor for Thermo Scientific) | 1 g | $73[3] |

| Rhenium Bio Science (distributor for Thermo Scientific) | 5 g | $143[3] |

| Rhenium Bio Science (distributor for Thermo Scientific) | 25 g | $413[3] |

| CP Lab Safety | 100 g | $557.00[4] |

| ChemShuttle | 250 g | $200.00[5] |

| ChemShuttle | 500 g | $300.00[5] |

| ChemicalBook | Per kg | $32.00 - $50.00 (Varies by supplier)[6] |

Note: Pricing is subject to change and may not include shipping and handling fees. Researchers are advised to consult the suppliers' websites for the most current information.

Synthesis of this compound

While this compound is commercially available, an in-house synthesis may be desirable for certain applications. A general procedure for the synthesis of this compound from thiazole has been reported.[7]

Experimental Protocol: Synthesis of this compound from Thiazole

Materials:

-

Thiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of thiazole in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of n-butyllithium in hexanes.

-

Allow the reaction mixture to stir at -78 °C for a specified time to ensure complete deprotonation.

-

To the resulting solution, add a solution of hexachloroethane in anhydrous THF.

-

Continue to stir the reaction mixture at -78 °C for a designated period.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography.

Thiazole [label="Thiazole", fillcolor="#F1F3F4"]; Deprotonation [label="Deprotonation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chlorination [label="Chlorination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Thiazole -> Deprotonation [label="1. n-BuLi, THF, -78 °C"]; Deprotonation -> Chlorination [label="2. Hexachloroethane, THF, -78 °C"]; Chlorination -> Product [label="3. Aqueous Workup & Purification"]; }

Caption: Synthetic workflow for the preparation of this compound.Applications in Chemical Synthesis

This compound is a valuable intermediate for the synthesis of substituted thiazoles, which are prevalent motifs in many biologically active compounds.[2][8] The chloro-substituent can be readily displaced or participate in various cross-coupling reactions.

Synthesis of 2-Substituted Thiazoles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to yield 2-aryl- or 2-vinylthiazoles.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl- or vinylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene/ethanol/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Purge the reaction mixture with an inert gas for several minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactants [label="this compound + R-B(OH)₂", fillcolor="#F1F3F4"]; Reaction [label="Suzuki-Miyaura Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-R-Thiazole", fillcolor="#FBBC05", fontcolor="#202124"];

Reactants -> Reaction [label="Pd Catalyst, Base, Heat"]; Reaction -> Product [label="Aqueous Workup & Purification"]; }

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.Synthesis of 2-Alkynylthiazoles via Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce alkynyl moieties at the 2-position of the thiazole ring.

General Experimental Protocol for Sonogashira Coupling:

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Add the degassed solvent and the base.

-

Add this compound and the terminal alkyne.

-

Stir the reaction at room temperature or with heating until completion.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry and concentrate the organic extracts.

-

Purify the crude product by column chromatography.

Reactants [label="this compound + Terminal Alkyne", fillcolor="#F1F3F4"]; Reaction [label="Sonogashira Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-Alkynylthiazole", fillcolor="#FBBC05", fontcolor="#202124"];

Reactants -> Reaction [label="Pd Catalyst, CuI, Base"]; Reaction -> Product [label="Aqueous Workup & Purification"]; }

Caption: General workflow for the Sonogashira coupling of this compound.Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that serves as a valuable starting material for the synthesis of a diverse range of thiazole derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it a key intermediate for drug discovery and agrochemical research. This guide provides a foundational understanding of its procurement and application, enabling researchers to effectively incorporate this important heterocycle into their synthetic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 3034-52-4 [chemicalbook.com]

- 8. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

The Diverse Biological Activities of Thiazole-Containing Compounds: A Technical Guide for Drug Discovery and Development

Introduction

Thiazole (B1198619), a five-membered heterocyclic aromatic compound containing sulfur and nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. The unique structural and electronic properties of the thiazole ring have led to the development of a vast array of derivatives with a broad spectrum of biological activities. These compounds have garnered significant attention from researchers and drug development professionals due to their therapeutic potential across various disease areas, including cancer, infectious diseases, and inflammation. This in-depth technical guide provides a comprehensive overview of the biological activities of thiazole-containing compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected thiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| Thiazolyl-pyrazoline derivative 10d | A549 (Lung) | 0.0325 | [3] |

| Thiazole-based chalcone (B49325) 2e | Ovar-3 (Ovarian) | 1.55 | [4] |

| Thiazole-based chalcone 2g | MDA-MB-468 (Breast) | 2.95 | [4] |

| 2,4-disubstituted thiazole derivative 5c | HCT116 (Colon) | 3.35 ± 0.2 | [5] |

| 2,4-disubstituted thiazole derivative 9a | HeLa (Cervical) | 2.38 ± 0.14 | [6] |

| Thiazole-coumarin hybrid 6a | HepG2 (Liver) | 2.15 ± 0.12 | [2] |

Signaling Pathways in Cancer Targeted by Thiazole Derivatives

Thiazole compounds exert their anticancer effects by modulating several critical signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7] Its dysregulation is a common feature in many cancers.[8][9] Several thiazole derivatives have been developed as potent inhibitors of this pathway.[7][10][11]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, leading to cell proliferation and survival.[12] Thiazole-containing compounds have been identified as potent EGFR inhibitors.[12][13][14][15]

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[1][4] Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][4][5][6][16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cancer cell line of interest

-